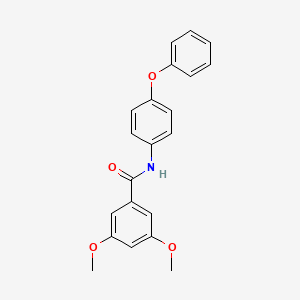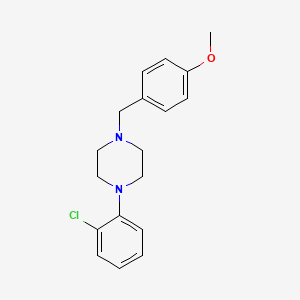
3-(2-furyl)-N-(4-isopropylphenyl)-2-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-furyl)-N-(4-isopropylphenyl)-2-phenylacrylamide, commonly known as FIPA, is a chemical compound that has gained significant interest in scientific research due to its unique properties. FIPA is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a vital role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
FIPA exerts its pharmacological effects by inhibiting 3-(2-furyl)-N-(4-isopropylphenyl)-2-phenylacrylamide. 3-(2-furyl)-N-(4-isopropylphenyl)-2-phenylacrylamide is a family of serine/threonine kinases that play a crucial role in various cellular processes. FIPA binds to the regulatory domain of 3-(2-furyl)-N-(4-isopropylphenyl)-2-phenylacrylamide, preventing its activation and subsequent downstream signaling. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
FIPA has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. FIPA also inhibits the production of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory effects. Additionally, FIPA has been found to have antioxidant properties, protecting cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of FIPA is its high potency as a 3-(2-furyl)-N-(4-isopropylphenyl)-2-phenylacrylamide inhibitor. This allows for the use of lower concentrations of the compound in experiments, reducing the risk of toxicity. However, FIPA has a relatively short half-life, making it challenging to maintain a consistent concentration in cell culture experiments. Additionally, FIPA is not very soluble in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of FIPA. One area of interest is exploring its potential as a therapeutic agent for cancer and inflammatory diseases. Further research is needed to determine the optimal dosage and administration of FIPA for these applications. Additionally, the development of more soluble forms of FIPA could expand its use in various experiments. Finally, the study of FIPA's mechanism of action could provide insight into the role of 3-(2-furyl)-N-(4-isopropylphenyl)-2-phenylacrylamide in cellular processes and lead to the development of new 3-(2-furyl)-N-(4-isopropylphenyl)-2-phenylacrylamide inhibitors with improved properties.
Conclusion:
In conclusion, 3-(2-furyl)-N-(4-isopropylphenyl)-2-phenylacrylamide, or FIPA, is a potent inhibitor of 3-(2-furyl)-N-(4-isopropylphenyl)-2-phenylacrylamide with potential therapeutic applications in cancer and inflammatory diseases. Its synthesis method is simple and efficient, and it has several biochemical and physiological effects. While FIPA has some limitations in lab experiments, its high potency makes it a valuable tool for studying 3-(2-furyl)-N-(4-isopropylphenyl)-2-phenylacrylamide signaling. Future research on FIPA could lead to the development of new therapeutic agents and a better understanding of cellular processes.
Métodos De Síntesis
FIPA can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-(2-furyl)-2-propen-1-amine with 4-isopropylbenzoyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with benzaldehyde to obtain the final product, FIPA. The yield of the synthesis is typically around 70%.
Aplicaciones Científicas De Investigación
FIPA has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. FIPA has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-2-phenyl-N-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-16(2)17-10-12-19(13-11-17)23-22(24)21(15-20-9-6-14-25-20)18-7-4-3-5-8-18/h3-16H,1-2H3,(H,23,24)/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLABLOIIFQJIFV-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CO2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(furan-2-yl)-2-phenyl-N-[4-(propan-2-yl)phenyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-1,3-benzothiazole](/img/structure/B5728207.png)
![2-[benzyl(4-chlorobenzyl)amino]ethanol](/img/structure/B5728217.png)




![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]morpholine](/img/structure/B5728257.png)
![N-[5-chloro-2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]acetamide](/img/structure/B5728267.png)


![3-[8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5728272.png)
![N'-[4-(diethylamino)benzylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5728290.png)
![N,N-diethyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5728291.png)
![5,6-dimethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5728299.png)